molecular formula C14H11ClFN5O2S B2816457 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 941922-50-5

4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2816457
CAS No.: 941922-50-5
M. Wt: 367.78
InChI Key: KYUALRGPKFPFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H9ClFNO2S. It has a molecular weight of 285.72 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C12H9ClFNO2S. It includes carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms . For a detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC, and more could be used .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 285.72 . Other physical and chemical properties like boiling point, density, etc., are not available in the current data.

Scientific Research Applications

1. Molecular Docking and Crystal Structure Studies

The compound 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been explored in the context of molecular docking studies and crystal structure analysis. Such research is crucial for understanding the compound's orientation and interaction within specific enzymes like cyclooxygenase-2, aiding in the development of potential inhibitors for therapeutic applications (Al-Hourani et al., 2015).

Future Directions

The future directions for this compound would depend on its applications. As it’s used for research purposes , it could be part of various studies in the future.

Properties

IUPAC Name

4-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2S/c15-10-1-7-13(8-2-10)24(22,23)17-9-14-18-19-20-21(14)12-5-3-11(16)4-6-12/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUALRGPKFPFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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